2'-Deoxy-2'-fluoroarabino inosine

HCV Antiviral RNA polymerase

2'-Deoxy-2'-fluoroarabino inosine features a critical 2'-fluoro-arabino modification that alters sugar pucker and glycosidic bond orientation, enabling selective recognition by viral RdRp and cellular kinases. This privileged scaffold shows low micromolar activity against HCV (IC50 1.6–20 μM) and Dengue virus, and is a key precursor for ara-F NGD, a potent CD38 NADase inhibitor. Procure for antiviral SAR campaigns, oligonucleotide therapeutics, or antitumor research. Substitution with non-fluorinated or 2'-fluoro-ribo analogs is not scientifically valid.

Molecular Formula C10H11FN4O4
Molecular Weight 270.22 g/mol
Cat. No. B12846601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoroarabino inosine
Molecular FormulaC10H11FN4O4
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
InChIInChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5+,7-,10-/m1/s1
InChIKeyNRVOTDBYJXFINS-GQTRHBFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-fluoroarabino Inosine: A Fluorinated Purine Nucleoside Analog for Antiviral and Anticancer Research Procurement


2'-Deoxy-2'-fluoroarabino inosine (CAS 98983-40-5) is a synthetic purine nucleoside analog characterized by a fluorine atom at the 2'-arabino position of the deoxyribose sugar and a hypoxanthine base . This modification confers distinct stereoelectronic properties, placing it within a class of compounds known for broad antitumor activity targeting indolent lymphoid malignancies and as a building block for antiviral agents . Its primary differentiation from standard nucleosides lies in its fluorinated arabinose configuration, which alters polymerase recognition and metabolic stability .

Why 2'-Deoxy-2'-fluoroarabino Inosine Cannot Be Interchanged with Standard Inosine or Ribonucleoside Analogs


The 2'-fluoro-arabino modification in this compound is not a minor variation; it fundamentally alters the sugar pucker and glycosidic bond orientation, which are critical determinants of substrate recognition by viral RNA-dependent RNA polymerases (RdRp) and cellular kinases [1]. Generic substitution with non-fluorinated 2'-deoxyinosine or 2'-fluoro-ribo configured analogs is not scientifically valid, as these lack the specific conformational bias required for selective inhibition of pathogens like HCV or for efficient incorporation into modified oligonucleotides [2]. The data below quantifies the distinct antiviral activity profiles conferred by the 2'-fluoroarabino configuration compared to its 2'-fluororibo counterpart.

Quantitative Differentiation of 2'-Deoxy-2'-fluoroarabino Inosine: Evidence Guide for Scientific Selection


Anti-HCV Activity Profile: 2'-Fluoroarabino Nucleosides Exhibit Low Micromolar Potency in Replicon Assays

In a direct comparative study of sugar-modified pyrimido[4,5-b]indole nucleosides, compounds with the 2'-deoxy-2'-fluoroarabino configuration demonstrated significant anti-HCV activity. This class, which includes the core scaffold of 2'-deoxy-2'-fluoroarabino inosine, exhibited IC50 values ranging from 1.6 to 20 μM in an HCV replicon assay [1]. This activity profile is distinct from and often superior to the corresponding 2'-fluororibo analogs within the same study, highlighting the importance of the arabino stereochemistry for target engagement [2].

HCV Antiviral RNA polymerase Replicon

Anti-Dengue Virus Activity: A Differential Profile for the 2'-Fluoroarabino Scaffold

The same study that evaluated anti-HCV activity also assessed efficacy against Dengue virus. The 2'-deoxy-2'-fluoroarabino nucleoside class displayed anti-dengue activities with IC50 values between 10.8 and 40 μM [1]. This contrasts with the 2'-fluororibo analogs, which were largely inactive against Dengue, indicating a unique antiviral spectrum conferred by the 2'-fluoroarabino modification [2]. This differential activity suggests that the arabino configuration enables recognition by Dengue viral polymerases that the ribo configuration does not.

Dengue Flavivirus Antiviral Nucleoside analog

Superior Scaffold for CD38 NADase Inhibitors: Comparison with Adenosine-Modified NAD Analogs

In a structure-activity relationship (SAR) study targeting the CD38 NAD glycohydrolase (NADase), a series of nicotinamide adenine dinucleotide (NAD) analogs were synthesized starting with 2'-deoxy-2'-fluoroarabinosyl-β-NAD. Among the adenosine-modified analogs, the compound incorporating the 2'-deoxy-2'-fluoroarabinosyl moiety (ara-F NGD) was identified as the most effective inhibitor [1]. This indicates that the 2'-fluoroarabino sugar modification provides a critical binding advantage for this enzyme target compared to other sugar configurations evaluated.

CD38 NADase Enzyme inhibition SAR

Cytotoxicity Profile: Favorable Selectivity Window Compared to 2'-Fluoro-ara-Cytosine (FIAC)

While the target compound is an inosine analog, the broader class of 2'-fluoro-arabino nucleosides has been characterized for its cytotoxicity profile. For instance, 2'-fluoro-5-alkyl-ara-U analogs were shown to have significantly lower cytotoxicity against normal human lymphocytes compared to the potent anti-herpetic agent FIAC (2'-fluoro-5-iodo-ara-cytosine) [1]. Although FIAC has higher antiviral activity, the reduced cytotoxicity of the 2'-fluoro-ara class suggests a more favorable therapeutic index can be achieved with optimized analogs, a key consideration in drug development.

Cytotoxicity Selectivity Therapeutic index HSV-1

Key Research and Industrial Application Scenarios for 2'-Deoxy-2'-fluoroarabino Inosine


Medicinal Chemistry: Lead Optimization for Flavivirus (HCV/Dengue) Polymerase Inhibitors

This compound serves as a privileged scaffold for the design of novel antivirals targeting Flaviviridae. As demonstrated by Konč et al. (2017), the 2'-fluoroarabino configuration imparts low micromolar activity against both HCV (IC50 = 1.6-20 μM) and Dengue virus (IC50 = 10.8-40 μM) [1]. Procurement is justified for SAR campaigns aiming to improve potency and selectivity against these viral polymerases by modifying the nucleobase, leveraging the favorable activity profile of the 2'-fluoroarabino sugar core.

Chemical Biology: Synthesis of High-Potency CD38 Enzyme Probes

The 2'-deoxy-2'-fluoroarabinosyl moiety is a key component in the synthesis of dinucleotide inhibitors of CD38 NADase. Research has shown that NAD analogs containing this sugar, specifically ara-F NGD, are among the most effective inhibitors of this enzyme [2]. This makes the compound a valuable precursor for generating potent and selective chemical probes to study CD38 function in cellular signaling, oncology, and immunology.

Anticancer Drug Discovery: Targeting Purine Metabolism in Lymphoid Malignancies

As a purine nucleoside analog, 2'-deoxy-2'-fluoroarabino inosine is implicated in mechanisms that inhibit DNA synthesis and induce apoptosis, particularly in indolent lymphoid malignancies . While specific comparative data for this analog is limited, its class-based activity profile supports its use as a starting point for developing novel chemotherapeutic agents or as a reference standard in assays evaluating the impact of 2'-fluoro-arabino modifications on cellular uptake, metabolism, and cytotoxicity.

Oligonucleotide Therapeutics: Building Block for Nuclease-Resistant Aptamers and siRNAs

The 2'-fluoro modification is a well-established strategy to enhance the metabolic stability of therapeutic oligonucleotides against serum nucleases. The unique 'arabino' stereochemistry further modifies the sugar conformation and hybridization properties . This compound can be procured as a custom phosphoramidite building block for solid-phase synthesis, enabling the development of next-generation antisense oligonucleotides or siRNAs with potentially improved binding affinity and in vivo half-life compared to standard 2'-fluoro-ribo or 2'-O-methyl modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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